REACTION_SMILES
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[Br:16][N:17]1[C:18](=[O:19])[CH2:20][CH2:21][C:22]1=[O:23].[CH3:1][c:2]1[c:3]([C:8]([C:9](=[O:10])[O:11][CH3:12])=[CH:13][O:14][CH3:15])[cH:4][cH:5][cH:6][cH:7]1.[Cl:43][C:44]([Cl:45])([Cl:46])[Cl:47].[N:24]#[C:25][C:26]([N:27]=[N:28][C:29]([C:30]#[N:31])([CH3:32])[CH3:33])([CH3:34])[CH3:35].[O:36]=[C:37]1[NH:38][C:39](=[O:40])[CH2:41][CH2:42]1>>[CH2:1]([c:2]1[c:3]([C:8]([C:9](=[O:10])[O:11][CH3:12])=[CH:13][O:14][CH3:15])[cH:4][cH:5][cH:6][cH:7]1)[Br:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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COC=C(C(=O)OC)c1ccccc1C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC=C(C(=O)OC)c1ccccc1C
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
ClC(Cl)(Cl)Cl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
CC(C)(C#N)N=NC(C)(C)C#N
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O=C1CCC(=O)N1
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Name
|
|
Type
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product
|
Smiles
|
COC=C(C(=O)OC)c1ccccc1CBr
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |